molecular formula C4H10N2O3S B12553663 4-Amino-4-iminobutane-1-sulfonic acid CAS No. 184965-18-2

4-Amino-4-iminobutane-1-sulfonic acid

Cat. No.: B12553663
CAS No.: 184965-18-2
M. Wt: 166.20 g/mol
InChI Key: HCEKNPTXCYNNCC-UHFFFAOYSA-N
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Description

4-Amino-4-iminobutane-1-sulfonic acid is an organic compound with the molecular formula C₄H₁₀N₂O₃S and a molecular weight of 166.199 g/mol . This compound is characterized by the presence of both amino and imino functional groups, as well as a sulfonic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-iminobutane-1-sulfonic acid typically involves the reaction of 4-aminobutane-1-sulfonic acid with an appropriate reagent to introduce the imino group. One common method involves the use of an oxidizing agent under controlled conditions to achieve the desired transformation. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the overall yield of the product. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-iminobutane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-4-iminobutane-1-sulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-iminobutane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutane-1-sulfonic acid: Lacks the imino group, making it less reactive in certain chemical reactions.

    4-Iminobutane-1-sulfonic acid: Lacks the amino group, affecting its solubility and reactivity.

Uniqueness

4-Amino-4-iminobutane-1-sulfonic acid is unique due to the presence of both amino and imino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

184965-18-2

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

4-amino-4-iminobutane-1-sulfonic acid

InChI

InChI=1S/C4H10N2O3S/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9)

InChI Key

HCEKNPTXCYNNCC-UHFFFAOYSA-N

Canonical SMILES

C(CC(=N)N)CS(=O)(=O)O

Origin of Product

United States

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